
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-formyl-2-methoxyphenol and thiophen-2-ylmethylamine.
Step 1: Formation of 2-(4-formyl-2-methoxyphenoxy)acetic acid by reacting 4-formyl-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Step 2: Conversion of 2-(4-formyl-2-methoxyphenoxy)acetic acid to its acyl chloride derivative using thionyl chloride.
Step 3: Reaction of the acyl chloride with thiophen-2-ylmethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide.
Substitution: 2-(4-substituted-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Materials Science: Possible applications in the development of new materials with specific properties, such as polymers or coatings.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group may form covalent bonds with nucleophilic residues in proteins, while the thiophene ring could engage in π-π interactions with aromatic amino acids.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-formylphenoxy)-N-(thiophen-2-ylmethyl)acetamide: Lacks the methoxy group, which could affect its reactivity and interactions.
2-(4-formyl-2-methoxyphenoxy)-N-(phenylmethyl)acetamide: Replaces the thiophene ring with a phenyl group, potentially altering its electronic properties and biological activity.
Uniqueness
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the methoxy and thiophene groups, which can influence its chemical reactivity and interactions with biological targets. This combination of functional groups may provide distinct advantages in specific applications, such as increased binding affinity or selectivity in medicinal chemistry.
Propiedades
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-14-7-11(9-17)4-5-13(14)20-10-15(18)16-8-12-3-2-6-21-12/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERAQJDCDVPWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B2997545.png)
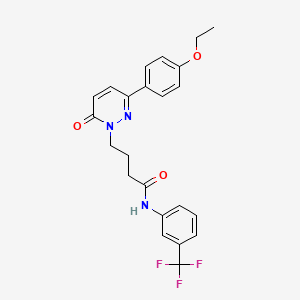
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2-hydroxybenzamide](/img/structure/B2997547.png)
![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2997550.png)
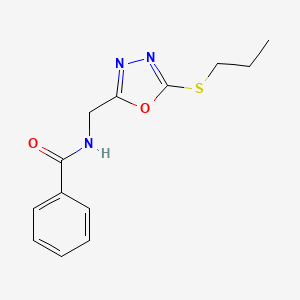
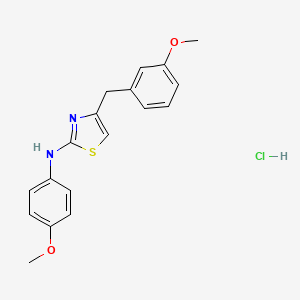

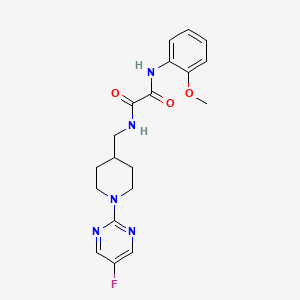
![2-Amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2997561.png)
![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
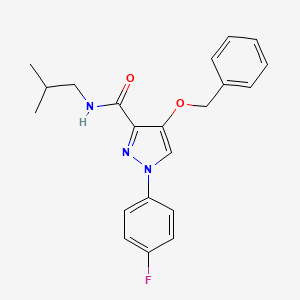

![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![3-[(Pyridin-3-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2997567.png)
